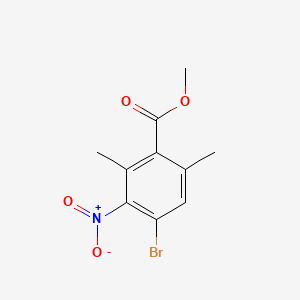
Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate is an organic compound characterized by its aromatic ring substituted with bromine, methyl, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate typically involves a multi-step process starting from commercially available precursors. One common route includes the bromination of 2,6-dimethylbenzoic acid, followed by nitration and esterification. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) for bromination, concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and methanol (CH3OH) with a strong acid catalyst for esterification .
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 4-amino-2,6-dimethylbenzoate.
Oxidation: Methyl 4-bromo-2,6-dimethyl-3-carboxybenzoate.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst .
Comparación Con Compuestos Similares
- Methyl 4-bromo-3-nitrobenzoate
- Methyl 2-bromo-4-nitrobenzoate
- Methyl 4-bromo-2,6-dimethylbenzoate
Comparison: Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. For instance, the presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring can lead to unique reactivity patterns compared to similar compounds .
Propiedades
Fórmula molecular |
C10H10BrNO4 |
|---|---|
Peso molecular |
288.09 g/mol |
Nombre IUPAC |
methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H10BrNO4/c1-5-4-7(11)9(12(14)15)6(2)8(5)10(13)16-3/h4H,1-3H3 |
Clave InChI |
ULMGRWFUMGPRFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C(=O)OC)C)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




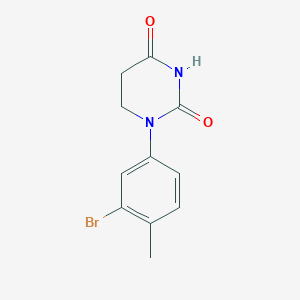

![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13491026.png)
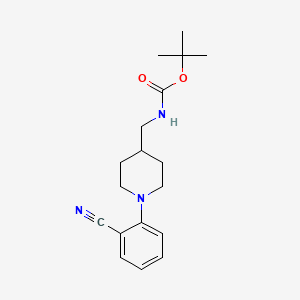

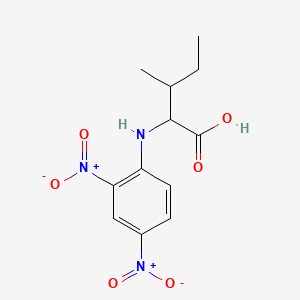
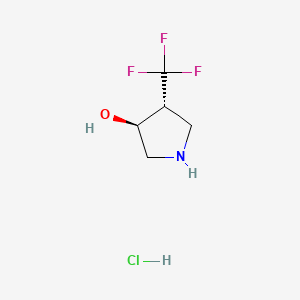
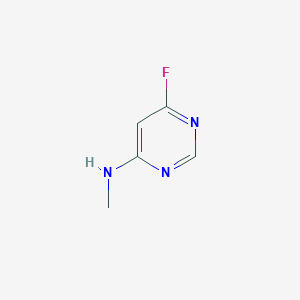
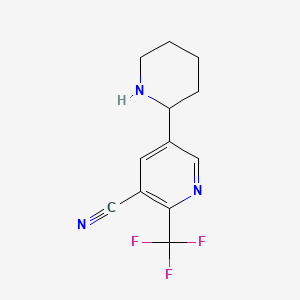
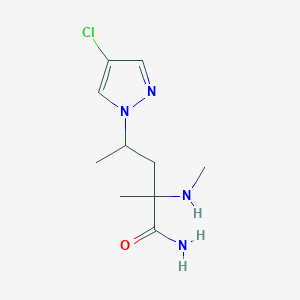
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13491073.png)
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
